molecular formula C19H28N2O4S B4279335 1-[(4-tert-butylphenyl)sulfonyl]-4-(tetrahydro-2-furanylcarbonyl)piperazine

1-[(4-tert-butylphenyl)sulfonyl]-4-(tetrahydro-2-furanylcarbonyl)piperazine

Cat. No. B4279335
M. Wt: 380.5 g/mol
InChI Key: LDUUESZQHANNCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4-tert-butylphenyl)sulfonyl]-4-(tetrahydro-2-furanylcarbonyl)piperazine, commonly known as TBPS, is a chemical compound that has been extensively studied for its potential applications in scientific research. TBPS belongs to the class of piperazine derivatives and is known for its ability to selectively block the activity of gamma-aminobutyric acid (GABA) receptors.

Scientific Research Applications

TBPS has been extensively studied for its potential applications in scientific research. It has been used as a tool to study the role of 1-[(4-tert-butylphenyl)sulfonyl]-4-(tetrahydro-2-furanylcarbonyl)piperazine receptors in the central nervous system. TBPS has been shown to selectively block the activity of 1-[(4-tert-butylphenyl)sulfonyl]-4-(tetrahydro-2-furanylcarbonyl)piperazine receptors, which has led to a better understanding of the role of these receptors in various physiological and pathological conditions.

Mechanism of Action

TBPS selectively blocks the activity of 1-[(4-tert-butylphenyl)sulfonyl]-4-(tetrahydro-2-furanylcarbonyl)piperazine receptors by binding to a specific site on the receptor. This leads to a decrease in the inhibitory effect of 1-[(4-tert-butylphenyl)sulfonyl]-4-(tetrahydro-2-furanylcarbonyl)piperazine on the central nervous system, resulting in increased neuronal activity. The mechanism of action of TBPS has been extensively studied and has led to a better understanding of the role of 1-[(4-tert-butylphenyl)sulfonyl]-4-(tetrahydro-2-furanylcarbonyl)piperazine receptors in various physiological and pathological conditions.
Biochemical and Physiological Effects:
TBPS has been shown to have a number of biochemical and physiological effects. It has been shown to increase neuronal activity in the central nervous system, which can lead to increased excitability and seizures. TBPS has also been shown to have anxiogenic effects, which can lead to increased anxiety and stress.

Advantages and Limitations for Lab Experiments

TBPS has a number of advantages for lab experiments. It is a highly selective blocker of 1-[(4-tert-butylphenyl)sulfonyl]-4-(tetrahydro-2-furanylcarbonyl)piperazine receptors, which makes it a valuable tool for studying the role of these receptors in various physiological and pathological conditions. However, TBPS has some limitations for lab experiments. It has been shown to have off-target effects on other receptors, which can complicate the interpretation of results.

Future Directions

There are a number of future directions for the study of TBPS. One area of research is the development of more selective blockers of 1-[(4-tert-butylphenyl)sulfonyl]-4-(tetrahydro-2-furanylcarbonyl)piperazine receptors. Another area of research is the development of new drugs that target 1-[(4-tert-butylphenyl)sulfonyl]-4-(tetrahydro-2-furanylcarbonyl)piperazine receptors for the treatment of various neurological and psychiatric disorders. Additionally, there is a need for further studies to understand the long-term effects of TBPS on the central nervous system.
Conclusion:
In conclusion, TBPS is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a highly selective blocker of 1-[(4-tert-butylphenyl)sulfonyl]-4-(tetrahydro-2-furanylcarbonyl)piperazine receptors, which has led to a better understanding of the role of these receptors in various physiological and pathological conditions. TBPS has a number of advantages for lab experiments, but also has some limitations. There are a number of future directions for the study of TBPS, including the development of more selective blockers of 1-[(4-tert-butylphenyl)sulfonyl]-4-(tetrahydro-2-furanylcarbonyl)piperazine receptors and the development of new drugs for the treatment of various neurological and psychiatric disorders.

properties

IUPAC Name

[4-(4-tert-butylphenyl)sulfonylpiperazin-1-yl]-(oxolan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O4S/c1-19(2,3)15-6-8-16(9-7-15)26(23,24)21-12-10-20(11-13-21)18(22)17-5-4-14-25-17/h6-9,17H,4-5,10-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDUUESZQHANNCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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